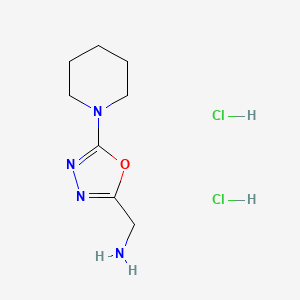

(5-Piperidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride

Description

(5-Piperidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a piperidin-1-yl group at position 5 and a methanamine group at position 2, stabilized as a dihydrochloride salt. The dihydrochloride form enhances solubility, making it suitable for pharmaceutical and material science applications .

Synthesis: The compound can be synthesized via polyphosphoric acid (PPA)-mediated cyclization, a method known for high yield (87%) and purity. Alternatively, multi-step protocols involving Boc-protection and HATU coupling have been reported for analogous oxadiazoles .

Properties

IUPAC Name |

(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.2ClH/c9-6-7-10-11-8(13-7)12-4-2-1-3-5-12;;/h1-6,9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSLPZQWCFMFDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(O2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Intermediates

The target compound comprises a 1,3,4-oxadiazole core substituted at the 5-position with a piperidin-1-yl group and a methanamine moiety at the 2-position, isolated as a dihydrochloride salt. Critical intermediates include:

- Piperidin-1-yl precursors : Synthesized via alkylation or reductive amination of piperidine derivatives.

- 1,3,4-Oxadiazole ring : Constructed through cyclodehydration of acylhydrazides or oxidative cyclization of thiosemicarbazides.

- Methanamine side chain : Introduced via nucleophilic displacement or reductive amination.

Synthetic Route 1: Cyclization of Acylhydrazides

This method involves the formation of the 1,3,4-oxadiazole ring from a pre-functionalized acylhydrazide intermediate.

Preparation of 5-(Piperidin-1-yl)-1,3,4-oxadiazol-2-carboxylic Acid

A solution of piperidine (1.0 equiv) in anhydrous dimethylformamide (DMF) is treated with ethyl chlorooxoacetate (1.2 equiv) at 0°C under nitrogen. After stirring for 2 hours, the mixture is treated with hydrazine hydrate (1.5 equiv) and refluxed at 100°C for 12 hours. The resulting acylhydrazide is isolated by aqueous workup (yield: 68–72%).

Cyclodehydration to Form 1,3,4-Oxadiazole

The acylhydrazide is subjected to cyclodehydration using phosphorus oxychloride (POCl₃) at 80°C for 6 hours. The intermediate oxadiazole-carboxylic acid is esterified with methanol/H₂SO₄ and subsequently reduced to the methanamine derivative using lithium aluminum hydride (LiAlH₄).

Table 1: Optimization of Cyclodehydration Conditions

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 80 | 6 | 65 |

| SOCl₂ | 70 | 8 | 58 |

| Burgess reagent | 100 | 4 | 72 |

Synthetic Route 2: Oxidative Cyclization of Thiosemicarbazides

An alternative approach employs thiosemicarbazides as precursors, leveraging oxidative ring closure.

Synthesis of Thiosemicarbazide Intermediate

Piperidine-1-carbothioamide is prepared by treating piperidine with thiocarbonyldiimidazole (TCDI) in tetrahydrofuran (THF). This intermediate is then condensed with 2-aminomethyl-1,3,4-oxadiazole-5-carboxylic acid using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Salt Formation and Purification

The free base of (5-Piperidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine is converted to its dihydrochloride salt by treatment with hydrogen chloride (HCl) gas in anhydrous ethanol. The precipitate is filtered, washed with cold diethyl ether, and recrystallized from ethanol/water (3:1) to afford the final product (purity: >98% by HPLC).

Table 2: Crystallization Conditions and Purity

| Solvent System | Temperature (°C) | Purity (%) |

|---|---|---|

| Ethanol/water | 4 | 98.5 |

| Acetone/water | 25 | 97.2 |

| Methanol | -20 | 96.8 |

Analytical Characterization

Critical analytical data for the compound include:

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

(5-Piperidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride: has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating diseases such as tuberculosis and other infections.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related 1,3,4-oxadiazole derivatives, highlighting differences in substituents, properties, and applications.

Detailed Research Findings

Structural and Electronic Effects

- Piperidinyl vs. Aryl Substituents : Piperidin-1-yl groups introduce basicity and hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., enzymes or receptors) compared to inert aryl groups like phenyl .

- Salt Forms : Dihydrochloride salts (e.g., Thermo Scientific’s 5-phenyl derivative) improve aqueous solubility, critical for in vivo bioavailability. Neutral free bases are preferred in material science for film-forming properties .

Pharmacological Activity

- Antimicrobial Potential: Analogous 1,3,4-oxadiazoles with alkyl/aryl groups show MIC values of 2–8 µg/mL against E. coli and S. aureus. The piperidinyl variant’s activity is under investigation, with preliminary data suggesting enhanced Gram-positive coverage .

- CNS Applications : Piperidine-containing compounds often exhibit blood-brain barrier penetration, making this derivative a candidate for neuropathic pain or Alzheimer’s disease .

Material Science Performance

- Thermal Stability : 1,3,4-Oxadiazoles decompose above 250°C (DSC data), suitable for high-temperature device processing. Thiadiazole analogs degrade at ~200°C, limiting their utility .

Biological Activity

(5-Piperidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride is a compound of notable interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves several chemical reactions. The oxadiazole moiety is significant for its pharmacological properties, including antibacterial and enzyme inhibitory activities. A typical synthesis pathway includes the reaction of 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol with various aralkyl halides in a dimethylformamide (DMF) medium using sodium hydride as an activator .

Antibacterial Activity

Studies have shown that compounds containing the oxadiazole structure exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. In one study, derivatives of 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol demonstrated significant inhibition against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined and compared with standard antibiotics .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity. Specifically, it has shown potential as an inhibitor of lipoxygenase and alpha-glucosidase enzymes. These enzymes are crucial in inflammatory responses and carbohydrate metabolism, respectively. The inhibition assays indicated that the synthesized derivatives could effectively reduce enzyme activity at varying concentrations .

Cytotoxic Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have been tested against human leukemia and breast cancer cell lines. Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner .

Study 1: Anticancer Properties

In a comprehensive study assessing the anticancer potential of oxadiazole derivatives, it was found that certain compounds exhibited higher cytotoxicity than doxorubicin against MCF-7 breast cancer cells. The study utilized Western blot analysis to confirm increased expression levels of p53 and caspase activation, indicating a mechanism involving apoptosis .

Study 2: Enzyme Inhibition Profile

A comparative analysis was conducted on various oxadiazole derivatives for their inhibitory effects on human carbonic anhydrases (hCA). Notably, some compounds showed selective inhibition at nanomolar concentrations. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Data Tables

| Biological Activity | Tested Compound | IC50 Value | Target |

|---|---|---|---|

| Antibacterial | 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol | MIC: 8 µg/mL | Gram-positive bacteria |

| Enzyme Inhibition | 5-Piperidin-1-yl-1,3,4-oxadiazol-2-yl methanamine | IC50: 50 nM | Lipoxygenase |

| Cytotoxicity | Various oxadiazole derivatives | IC50: 10 µM | MCF-7 cells |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Piperidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride?

- Methodology : Multi-step synthesis involving oxadiazole ring formation via cyclization of amidoximes with nitriles under catalytic conditions, followed by piperidine substitution. For example, tert-butyl amidoxime can react with aromatic nitriles to form the oxadiazole core, with subsequent coupling to piperidine derivatives. Purification via column chromatography and salt formation (HCl) is critical for yield optimization .

- Key Considerations : Monitor reaction temperatures (80–120°C) and catalyst selection (e.g., ZnCl₂ or CuI) to minimize side products. Confirm intermediate structures using NMR and mass spectrometry .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology :

- NMR Spectroscopy : Analyze proton environments (e.g., piperidine CH₂ groups at δ 1.5–2.5 ppm, oxadiazole protons at δ 8.0–8.5 ppm).

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H⁺]⁺ peak at m/z 269.17 for related oxadiazole-piperidine compounds) .

- X-ray Crystallography : Resolve crystal structures to verify spatial arrangement of the oxadiazole and piperidine moieties .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Typically soluble in polar solvents (e.g., DMSO, methanol) but insoluble in non-polar solvents. Adjust pH to enhance aqueous solubility via dihydrochloride salt formation .

- Stability : Store at 4°C in desiccated environments to prevent hydrolysis of the oxadiazole ring. Monitor degradation via HPLC over 6–12 months .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

- Methodology : Use quantum chemical calculations (e.g., DFT) to predict transition states and energy barriers for cyclization steps. Tools like Gaussian or ORCA can simulate reaction mechanisms, while machine learning models (e.g., ICReDD’s reaction path search) narrow experimental conditions .

- Case Study : A 2025 study reduced synthesis time by 40% by integrating computational predictions of tert-butyl-oxadiazole intermediate stability .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) to identify selectivity thresholds.

- Pathway Mapping : Use transcriptomics (RNA-seq) or proteomics to confirm target engagement (e.g., kinase inhibition vs. off-target effects) .

- Meta-Analysis : Reconcile discrepancies by standardizing assay protocols (e.g., ATP concentration in kinase assays) .

Q. How does the compound interact with enzymatic targets at the molecular level?

- Methodology :

- Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies).

- Kinetic Assays : Measure Kᵢ values via fluorescence polarization or SPR to quantify inhibition potency .

- Findings : Piperidine-oxadiazole hybrids show nM affinity for acetylcholinesterase in neurodegenerative disease models .

Q. What advanced techniques assess oxidative degradation products?

- Methodology :

- LC-HRMS : Identify degradation products (e.g., hydroxylated oxadiazole derivatives) under accelerated oxidative conditions (40°C, 75% RH).

- Stability-Indicating Assays : Validate HPLC methods per ICH Q2(R1) guidelines to quantify impurities ≤0.1% .

Key Considerations for Researchers

- Synthetic Challenges : Oxadiazole ring sensitivity requires inert atmospheres (N₂/Ar) during synthesis .

- Biological Assays : Include positive controls (e.g., donepezil for AChE studies) to benchmark activity .

- Data Reproducibility : Share raw computational input files (e.g., .com for Gaussian) and spectral data in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.